4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate
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Overview
Description
4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate involves a multi-step process. One common method involves the condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted aromatic compounds.
Scientific Research Applications
4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and polymers.
Mechanism of Action
The mechanism of action of 4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- 2,4,5,6,7,7a-Hexahydro-3,6-dimethyl-α-methylene-2-oxo-6-vinyl-5-benzofuranacetic acid methyl ester
Uniqueness
4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate stands out due to its unique structure, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-(9,9-dimethyl-11-oxo-7,7a,8,10-tetrahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C27H26N2O4/c1-15(30)33-22-10-7-16(12-23(22)32-4)24-25-17-6-5-11-28-18(17)8-9-19(25)29-20-13-27(2,3)14-21(31)26(20)24/h5-12,20,29H,13-14H2,1-4H3 |
InChI Key |
ZYXMJPUTWGUMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C3C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5)OC |
Origin of Product |
United States |
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